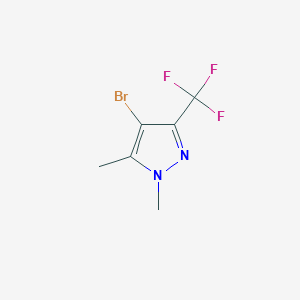

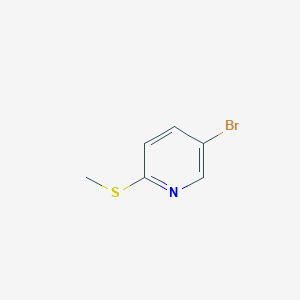

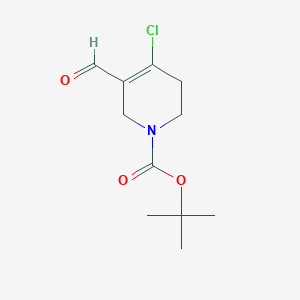

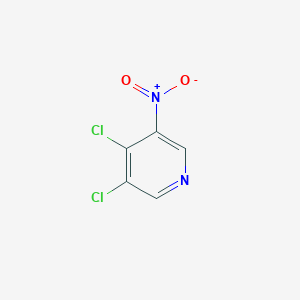

![molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6](/img/structure/B1279879.png)

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one (AMBO) is a heterocyclic compound that has been studied for its potential applications in synthetic chemistry and drug discovery. It is a member of the oxazinone family and is known for its ability to form stable, long-lasting structures. AMBO has been found to have promising properties in terms of its reactivity, bioactivity, and solubility.

Scientific Research Applications

Electrochemically-promoted synthesis of benzo[b]thiophene

Field

This research is in the field of Chemical Science .

Application

The study focuses on the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

Method

The method involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack. The S-migration process was rationalized to lead to the products .

Results

Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives

Field

This research is in the field of Molecular Diversity .

Application

The study involves the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives. These compounds were evaluated for their STING-agonistic activity .

Method

The method involves the introduction of different substituents on the 4-position of the benzo[b]thiophene ring .

Results

Through STING-agonistic activity evaluation, compounds 12d and 12e exhibited marginal human STING-activating activities. Western blot analysis demonstrated that both 12d and 12e treatment increased the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

properties

IUPAC Name |

8-amino-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRVKUQPJJFREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468976 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one | |

CAS RN |

870064-81-6 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

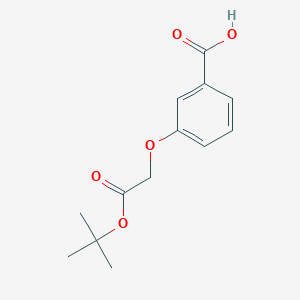

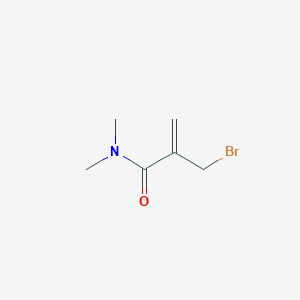

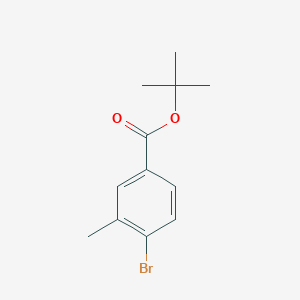

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)